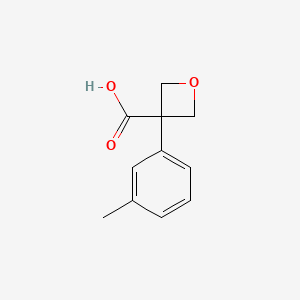

3-(3-Methylphenyl)oxetane-3-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-(3-Methylphenyl)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBYOBVGHIJMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has garnered significant attention in modern medicinal chemistry, serving as a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates has been shown to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a key building block for the development of novel therapeutics. The described methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. We will delve into the causal reasoning behind experimental choices, provide detailed step-by-step protocols, and present data in a clear, accessible format.

Introduction: The Strategic Value of the Oxetane Scaffold

The deliberate incorporation of small, strained ring systems into molecular architectures is a powerful strategy in drug design. Among these, the oxetane ring has emerged as a particularly advantageous scaffold.[1] Unlike its more strained counterpart, the oxirane, the oxetane ring generally exhibits greater stability towards a range of chemical transformations.[2] The 3,3-disubstituted oxetane core, being achiral, offers a unique opportunity to influence molecular properties without introducing additional stereogenic centers.[1] The synthesis of 3-aryl-3-carboxylic acid-substituted oxetanes provides access to a class of compounds with significant potential for lead optimization and the development of new chemical entities.

This guide will focus on a reliable and scalable synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a versatile intermediate for further chemical elaboration.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid hinges on the strategic formation of the oxetane ring and the subsequent introduction or unmasking of the carboxylic acid functionality. Several synthetic strategies have been reported for the preparation of analogous 3,3-disubstituted oxetanes.[3][4] A particularly effective approach involves the oxidation of a primary alcohol precursor. This strategy is advantageous as it often proceeds under mild conditions that preserve the integrity of the oxetane ring.

Our retrosynthetic analysis identifies 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane as the key intermediate. This precursor can be accessed from a suitably substituted 1,3-diol, which in turn can be prepared from commercially available starting materials.

Synthetic Workflow Overview

The overall synthetic pathway is a multi-step process that begins with the alkylation of diethyl malonate, followed by reduction to a 1,3-diol, cyclization to form the oxetane ring, and finally, oxidation to the target carboxylic acid.

Caption: Synthetic pathway for 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Detailed Experimental Protocols

4.1. Step 1: Synthesis of Diethyl (3-methylbenzyl)malonate

Rationale: This step establishes the carbon skeleton of the target molecule. The alkylation of diethyl malonate is a classic and high-yielding method for carbon-carbon bond formation. Sodium ethoxide is a suitable base for deprotonating the acidic α-proton of diethyl malonate, forming a nucleophilic enolate that readily reacts with the electrophilic 3-methylbenzyl bromide.

Protocol:

-

An oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).[5]

-

To the flask, add absolute ethanol (200 mL) followed by the careful, portion-wise addition of sodium metal (5.75 g, 0.25 mol) to generate sodium ethoxide in situ.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (40.0 g, 0.25 mol) dropwise.

-

Stir the resulting solution for 30 minutes at room temperature.

-

Add 3-methylbenzyl bromide (46.3 g, 0.25 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (150 mL) and diethyl ether (200 mL).

-

The aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude diethyl (3-methylbenzyl)malonate is purified by vacuum distillation.

4.2. Step 2: Synthesis of 2-(3-Methylbenzyl)propane-1,3-diol

Rationale: The reduction of the two ester functionalities in diethyl (3-methylbenzyl)malonate to primary alcohols is necessary to generate the 1,3-diol required for the subsequent oxetane ring formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to alcohols.

Protocol:

-

A 1 L three-necked round-bottom flask, oven-dried and equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, is charged with a suspension of lithium aluminum hydride (14.2 g, 0.375 mol) in anhydrous tetrahydrofuran (THF, 400 mL).[5]

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of diethyl (3-methylbenzyl)malonate (62.6 g, 0.25 mol) in anhydrous THF (100 mL) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

-

The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water (14 mL), 15% aqueous sodium hydroxide (14 mL), and finally water (42 mL).

-

The resulting white precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate and washings are concentrated under reduced pressure to yield the crude 2-(3-methylbenzyl)propane-1,3-diol, which can often be used in the next step without further purification.

4.3. Step 3: Synthesis of 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane

Rationale: The formation of the oxetane ring is achieved via an intramolecular Williamson ether synthesis. One of the primary hydroxyl groups of the 1,3-diol is selectively converted into a good leaving group (tosylate), followed by an intramolecular nucleophilic attack by the other hydroxyl group under basic conditions.

Protocol:

-

A solution of 2-(3-methylbenzyl)propane-1,3-diol (45.1 g, 0.25 mol) in pyridine (250 mL) is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride (47.7 g, 0.25 mol) is added portion-wise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C overnight.

-

The mixture is poured into ice-water (500 mL) and extracted with dichloromethane (3 x 200 mL).

-

The combined organic layers are washed with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tosylate.

-

The crude tosylate is dissolved in methanol (300 mL), and a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (30 mL) is added.

-

The mixture is heated to reflux for 2 hours.

-

After cooling, the methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 3-(3-methylphenyl)-3-(hydroxymethyl)oxetane.

4.4. Step 4: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Rationale: The final step is the oxidation of the primary alcohol to a carboxylic acid. A patented process describes a mild and efficient method for the oxidation of 3-substituted-3-hydroxymethyl-oxetanes using oxygen in the presence of a palladium or platinum catalyst in an aqueous alkaline medium.[6][7] This method is advantageous as it avoids harsh oxidizing agents that could potentially cleave the strained oxetane ring.[8]

Protocol:

-

To a pressure-resistant reaction vessel, add 3-(3-methylphenyl)-3-(hydroxymethyl)oxetane (17.8 g, 0.1 mol), water (200 mL), and sodium hydroxide (8.0 g, 0.2 mol).

-

Add 5% palladium on carbon (1.0 g) to the mixture.

-

The vessel is sealed, purged with oxygen, and then pressurized with oxygen to 3-5 bar.

-

The mixture is heated to 80 °C and stirred vigorously for 6-8 hours, monitoring oxygen uptake.

-

After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

-

The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield |

| 1 | Diethyl (3-methylbenzyl)malonate | Diethyl malonate, 3-Methylbenzyl bromide | NaOEt, EtOH | 85-95% |

| 2 | 2-(3-Methylbenzyl)propane-1,3-diol | Diethyl (3-methylbenzyl)malonate | LiAlH₄, THF | 80-90% |

| 3 | 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane | 2-(3-Methylbenzyl)propane-1,3-diol | TsCl, Pyridine; NaOH | 60-70% |

| 4 | 3-(3-Methylphenyl)oxetane-3-carboxylic acid | 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane | Pd/C, O₂, NaOH | 80-90% |

Conclusion

The synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid presented herein provides a reliable and scalable route to a valuable building block for drug discovery. The methodology is based on well-established chemical transformations, and the rationale behind each step has been clearly articulated. By following these detailed protocols, researchers can confidently prepare this compound in high purity and yield, enabling its incorporation into a wide range of biologically active molecules. The inherent stability of the oxetane ring under the described conditions underscores the robustness of this synthetic approach.[2]

References

-

W. K. Chan, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

- H. J. Quadbeck-Seeger, et al. (1989). Process for the preparation of oxetane-3-carboxylic acids.

-

I. S. G. S. T. M. G. R. I. S. V. L. R. H. S. S. V. R. P. V. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC. [Link]

-

A. J. Bull, et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

- H. J. Quadbeck-Seeger, et al. (1987). Process for the preparation of oxetan-3-carboxylic acids.

-

S. C. Sutton, et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses. [Link]

-

I. S. G. S. T. M. G. R. I. S. V. L. R. H. S. S. V. R. P. V. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

J. A. Bull, et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

-

S. Vigo, et al. (2014). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

-

A. M. F. Phillips, et al. (2023). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PubMed Central. [Link]

Sources

- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 7. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Abstract: The oxetane ring has emerged as a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a key building block for incorporating this privileged scaffold. We will delve into the strategic rationale behind the chosen synthetic route, present detailed, step-by-step experimental protocols, and discuss critical parameters for success. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Strategic Imperative for Oxetanes in Drug Design

The oxetane moiety, a four-membered cyclic ether, is far more than a simple linker. Its incorporation into a molecule can confer significant advantages, acting as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[2] This substitution can lead to marked improvements in critical drug-like properties, including:

-

Enhanced Aqueous Solubility: The polar nature of the ether oxygen introduces a hydrogen bond acceptor, often improving solubility and reducing the need for ionizable groups.[1]

-

Reduced Lipophilicity: Replacing lipophilic fragments like a tert-butyl group with a more polar oxetane can lower the overall LogP of a compound, which is often beneficial for its pharmacokinetic profile.[3]

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.[3]

-

Three-Dimensionality: The puckered, non-planar structure of the oxetane ring introduces conformational rigidity and a defined three-dimensional vector for substituents, which can be crucial for optimizing binding interactions with biological targets.[1]

Specifically, 3,3-disubstituted oxetanes, such as the target molecule 3-(3-Methylphenyl)oxetane-3-carboxylic acid, provide a versatile platform for introducing this scaffold with a defined aryl orientation and a carboxylic acid handle for further chemical elaboration, such as amide bond formation.[4]

Synthetic Strategy: A Multi-Step Approach from Malonates

Several general strategies exist for the synthesis of the oxetane ring, including the Paternò-Büchi reaction and functionalization of oxetan-3-one.[2][5][6] However, for constructing a 3-aryl-3-carboxy substituted oxetane, a highly reliable and scalable approach begins with a suitably substituted malonic ester. This method offers excellent control over the substitution pattern at the C3 position.

Our retrosynthetic analysis identifies a 1,3-diol as the key precursor for the oxetane ring, which can be formed via an intramolecular Williamson ether synthesis. This diol, in turn, is accessible from the reduction of a substituted malonic ester.

Caption: Retrosynthetic pathway for the target compound.

This multi-step pathway, detailed below, is chosen for its reliability, scalability, and use of well-established chemical transformations.[7]

Detailed Synthetic Protocols

Step 1: Synthesis of Diethyl 2-(hydroxymethyl)-2-(m-tolyl)malonate

The synthesis begins with the hydroxymethylation of the active methylene compound, diethyl 2-(m-tolyl)malonate, using paraformaldehyde. A mild base is used to catalyze the reaction.

-

Rationale: This reaction introduces the first of the three required carbinol carbons in a controlled manner. Diethyl 2-(m-tolyl)malonate is a commercially available starting material, providing a practical entry point to the synthesis.

Protocol:

-

To a stirred solution of diethyl 2-(m-tolyl)malonate (1.0 eq) in ethanol, add potassium carbonate (0.2 eq) and paraformaldehyde (1.2 eq).

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and filter off the base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of 2-(Hydroxymethyl)-2-(m-tolyl)propane-1,3-diol

The diester from Step 1 is exhaustively reduced to the corresponding triol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Rationale: LiAlH₄ is a potent, non-selective reducing agent capable of converting both ester functionalities to primary alcohols, thereby generating the key 1,3-diol precursor required for cyclization.

Protocol:

-

Caution: LiAlH₄ reacts violently with water. Perform this reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

-

Suspend LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a dropping funnel and reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the diethyl 2-(hydroxymethyl)-2-(m-tolyl)malonate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF.

-

Concentrate the combined filtrates under reduced pressure to yield the triol as a viscous oil or solid.

Step 3: Synthesis of [3-(3-Methylphenyl)oxetan-3-yl]methanol

This crucial step involves the selective activation of one primary hydroxyl group followed by intramolecular cyclization to form the oxetane ring.

-

Rationale: The three primary hydroxyl groups of the triol have similar reactivity. However, by using a stoichiometric amount of a bulky activating agent like tosyl chloride under controlled conditions, it is possible to favor monotosylation. The subsequent addition of a strong, non-nucleophilic base promotes an intramolecular Sₙ2 reaction (Williamson ether synthesis), where one of the remaining hydroxyl groups displaces the tosylate to form the strained four-membered ring.[7][8]

Protocol:

-

Dissolve the triol (1.0 eq) from Step 2 in a mixture of pyridine and dichloromethane at 0 °C.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 6-8 hours, monitoring for the formation of the monotosylate.

-

Without isolating the intermediate, add powdered potassium hydroxide (3.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir vigorously for 12-18 hours.

-

Quench the reaction by adding water. Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to isolate the target oxetane alcohol.

Step 4: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

The final step is the oxidation of the primary alcohol to the carboxylic acid. A catalytic oxidation method is preferred for its efficiency and milder conditions compared to stoichiometric heavy-metal oxidants.[9][10]

-

Rationale: Catalytic oxidation using a platinum or palladium catalyst with oxygen as the terminal oxidant in an aqueous alkaline medium is an effective and scalable method for converting primary alcohols to carboxylic acids.[9] The basic conditions deprotonate the alcohol, facilitating oxidation, and also trap the final product as its carboxylate salt.

Protocol:

-

Combine [3-(3-Methylphenyl)oxetan-3-yl]methanol (1.0 eq), 5% Platinum on carbon (Pt/C, ~5 mol%), and 1M aqueous sodium hydroxide in a reaction vessel.

-

Pressurize the vessel with oxygen (or bubble oxygen through the vigorously stirred mixture) at a controlled temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by LC-MS.

-

Once the starting material is consumed, cool the mixture, filter off the catalyst, and wash it with water.

-

Wash the aqueous filtrate with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

-

The carboxylic acid product may precipitate or can be extracted with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Purification and Characterization Workflow

The successful synthesis must be validated by rigorous purification and structural analysis.

Caption: Workflow for product purification and characterization.

Expected Data and Validation

Table 1: Summary of Expected Product Characteristics

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Purity (by HPLC/NMR) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |

| IR (ATR) | ~2500-3300 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (C=O) |

| HRMS (ESI+) | m/z calculated for [M+H]⁺: 193.0859; found: ±5 ppm |

Table 2: Predicted ¹H NMR Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (meta, para) | 7.10 - 7.40 | m | 4H |

| Oxetane CH₂ (AB quartet) | 4.80 - 5.00 | d (J ≈ 6 Hz) | 2H |

| Oxetane CH₂ (AB quartet) | 4.60 - 4.80 | d (J ≈ 6 Hz) | 2H |

| Ar-CH₃ | 2.38 | s | 3H |

| COOH | >10.0 (exchangeable) | br s | 1H |

Table 3: Predicted ¹³C NMR Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C OOH | ~176.0 |

| Ar-C (quat., ipso) | ~139.0 |

| Ar-C (quat., methyl) | ~138.5 |

| Ar-C H | ~129.0, 128.5, 126.0, 123.0 |

| Oxetane C H₂ | ~78.0 |

| Oxetane C (quat.) | ~45.0 |

| Ar-C H₃ | ~21.5 |

Note: Spectroscopic predictions are based on established chemical shift ranges and data from structurally similar compounds. Actual values may vary.[11][12][13]

Critical Considerations and Trustworthiness

-

Oxetane Ring Stability: While generally stable under basic and weakly acidic conditions, the oxetane ring is susceptible to opening under strong acidic conditions.[4] All steps, particularly the final acidic workup, should be performed with care, avoiding prolonged exposure or excessive heat.

-

Product Isomerization: It has been reported that some oxetane-carboxylic acids can be unstable and isomerize to form lactones upon prolonged storage or heating.[3] It is imperative to characterize the final product immediately after synthesis and store it under cold, inert conditions. For subsequent reactions requiring heat, the stability of the acid should be evaluated on a small scale. This self-validating check ensures the integrity of the building block in downstream applications.

-

Safety: The use of hazardous reagents such as LiAlH₄ and strong acids/bases requires appropriate personal protective equipment (PPE) and adherence to standard laboratory safety procedures.

Conclusion

The multi-step synthesis outlined in this guide, commencing from diethyl 2-(m-tolyl)malonate, represents a logical, robust, and well-precedented strategy for the preparation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. Each step is grounded in well-understood organic chemistry principles, from hydroxymethylation and reduction to the critical intramolecular cyclization and final oxidation. By following these protocols and adhering to the critical considerations, researchers can reliably access this valuable building block, enabling the exploration of new chemical space in the ongoing quest for novel and improved therapeutics.

References

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (Preprint) [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (2016). [Link]

-

An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]

- Process for the preparation of oxetane-3-carboxylic acids.

-

Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. (2015). [Link]

-

Oxetane-3-carboxylic acid. Chem-Impex. [Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. (2023). [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. (2024). [Link]

- Process for the preparation of oxetan-3-carboxylic acids.

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega. (2019). [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. (2021). [Link]

-

Oxetane Presentation. The Dong Group, University of California, Irvine. [Link]

-

Synthesis of oxetanes from diols. ResearchGate. (2023). [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. (2022). [Link]

-

Useful Spectroscopic Data. University of California, Los Angeles. [Link]

-

Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. (2020). [Link]

-

Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (2018). [Link]

-

Preparing Carboxylic Acids. OpenStax. [Link]

-

Paternò–Büchi reaction. Wikipedia. [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. (2011). [Link]

-

Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. (2014). [Link]

-

Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters. (2020). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 10. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-(3-Methylphenyl)oxetane-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a specialized oxetane derivative. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly cataloged, this document will leverage established principles of oxetane chemistry and data on the parent compound, Oxetane-3-carboxylic acid (CAS No. 114012-41-8) [1][2], to provide in-depth insights for research and development.

The oxetane motif has gained significant traction in medicinal chemistry due to its unique physicochemical properties.[3] The incorporation of this four-membered oxygen-containing heterocycle can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide will explore the synthesis, potential applications, and the underlying chemical principles relevant to 3-(3-Methylphenyl)oxetane-3-carboxylic acid, offering a valuable resource for its utilization in drug discovery programs.

Core Chemical Properties and Data

| Property | Value (for Oxetane-3-carboxylic acid) | Reference |

| CAS Number | 114012-41-8 | [1][2] |

| Molecular Formula | C4H6O3 | [1][5] |

| Molecular Weight | 102.09 g/mol | [1][5] |

| Boiling Point | 244 °C | [2][5] |

| Density | 1.374 g/cm³ | [2][5] |

| Storage Conditions | 0 - 8 °C, Air Sensitive | [2][5] |

Synthesis Strategies: A Mechanistic Approach

The synthesis of 3,3-disubstituted oxetanes, such as 3-(3-Methylphenyl)oxetane-3-carboxylic acid, presents unique challenges due to the inherent strain of the four-membered ring. However, several robust synthetic routes have been developed, starting from readily available precursors like oxetan-3-one.[6][7]

A plausible synthetic pathway for 3-(3-Methylphenyl)oxetane-3-carboxylic acid would likely involve a multi-step sequence, leveraging well-established organometallic and functional group manipulation reactions that are tolerant of the oxetane core.[6]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Grignard Addition to Oxetan-3-one

-

To a solution of oxetan-3-one in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 3-methylphenylmagnesium bromide in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-methylphenyl)oxetan-3-ol.

Causality: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. The low temperature is crucial to control the reactivity and prevent unwanted side reactions.

Step 2: Cyanation of the Tertiary Alcohol

-

To a solution of 3-(3-methylphenyl)oxetan-3-ol in dichloromethane, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., In(OTf)3).

-

Stir the reaction at room temperature until complete conversion is observed by TLC.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer and concentrate to give 3-cyano-3-(3-methylphenyl)oxetane.

Causality: The use of TMSCN with a Lewis acid catalyst provides a mild and efficient method for introducing a cyano group, which serves as a precursor to the carboxylic acid.

Step 3: Hydrolysis of the Nitrile

-

Treat the 3-cyano-3-(3-methylphenyl)oxetane with an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl).

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction mixture and acidify with concentrated HCl until a precipitate forms.

-

Filter the solid and wash with cold water to obtain the desired 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Causality: Hydrolysis of the nitrile is a standard transformation to afford a carboxylic acid. The choice of acidic or basic conditions can be optimized based on the stability of the oxetane ring.[6]

The Role of Oxetanes in Drug Discovery

The incorporation of an oxetane moiety can significantly enhance the pharmacological profile of a drug candidate.[4][8] Oxetanes are considered bioisosteres of gem-dimethyl groups and carbonyl groups, offering a unique three-dimensional scaffold.[4]

Key Advantages of the Oxetane Moiety:

-

Improved Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.[3]

-

Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, which can lead to an improved pharmacokinetic profile.[3]

-

Reduced Lipophilicity: Replacement of a lipophilic group with an oxetane can lower the overall lipophilicity (LogP) of a molecule, which is often desirable for better drug-like properties.[3]

-

Modulation of Basicity: The oxetane can influence the pKa of nearby basic functional groups, which can be critical for optimizing target engagement and pharmacokinetic properties.[8]

Potential Therapeutic Applications

Given the prevalence of oxetane-containing compounds in drug discovery pipelines, 3-(3-Methylphenyl)oxetane-3-carboxylic acid could serve as a valuable building block in several therapeutic areas, including:

-

Oncology: As building blocks for inhibitors of kinases such as mTOR.[8]

-

Inflammatory Diseases: In the development of inhibitors for targets like Bruton's tyrosine kinase (BTK).[8]

-

Infectious Diseases: For the design of novel antiviral agents.[8]

Signaling Pathway Modulation: A Hypothetical Example

Caption: Hypothetical inhibition of the mTOR signaling pathway by a drug candidate derived from 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Safety and Handling

Based on the safety data for Oxetane-3-carboxylic acid, compounds of this class should be handled with care.[1]

-

Hazard Statements: Causes serious eye irritation.[1]

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1]

Conclusion

While 3-(3-Methylphenyl)oxetane-3-carboxylic acid may not be a commercially available compound with a dedicated CAS number, its synthesis and application are well-grounded in the established principles of oxetane chemistry. Its unique structural and physicochemical properties make it a potentially valuable building block for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers to explore the synthesis and utility of this and related oxetane derivatives in their drug discovery endeavors. The continued exploration of novel oxetane building blocks is crucial for expanding the chemical space available to medicinal chemists.[9]

References

- Volochnyuk, D. M., & Ryabukhin, S. V. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

-

Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(21), 3866–3870. [Link]

-

Wuts, P. G. M., & Anderson, A. M. (2014). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 18(3), 438–442. [Link]

-

Jadhav, A. M., & Telvekar, V. N. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1194–1214. [Link]

-

Scott, J. S., & Jones, A. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12537–12552. [Link]

-

Gouverneur, V., & Tredwell, M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Chemical Biology, 5(1), 1-21. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]

- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3-(3-Methylphenyl)oxetane-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The oxetane ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational and electronic properties allow for the fine-tuning of physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical examination of a specific, high-value building block: 3-(3-Methylphenyl)oxetane-3-carboxylic acid . We will dissect its formal IUPAC nomenclature, present a detailed and rationalized synthetic protocol, discuss critical stability considerations, and explore its strategic application in drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced heterocyclic scaffolds to overcome challenges in drug design.

The Ascendancy of the Oxetane Scaffold in Medicinal Chemistry

For decades, the gem-dimethyl and carbonyl groups were ubiquitous mainstays in molecular design. However, their limitations—such as the metabolic liability of benzylic gem-dimethyl groups or the planarity and H-bond accepting properties of carbonyls—created persistent challenges. The "rediscovery" of the oxetane ring in the early 21st century offered a powerful solution.[1][2] This small, polar, three-dimensional motif has proven to be a remarkably effective bioisostere, capable of mimicking the spatial volume of a gem-dimethyl group or the hydrogen bonding capacity of a carbonyl, while simultaneously improving key drug-like properties.[2][3][4]

The incorporation of an oxetane can confer a multitude of benefits, including:

-

Enhanced Aqueous Solubility: The polarity of the ether oxygen often improves solubility without a significant penalty in lipophilicity.[1][5][6]

-

Improved Metabolic Stability: The scaffold can block sites of metabolism or redirect it away from cytochrome P450 enzymes.[4]

-

Reduced Lipophilicity: Replacing lipophilic groups like tert-butyl with an oxetane can lower LogD, a critical parameter in drug design.[4]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the pKa of proximal amines, a tactic used to mitigate off-target activity, such as hERG channel inhibition.[4][7][8]

Within the diverse family of oxetane-containing molecules, 3,3-disubstituted variants are particularly noteworthy. This substitution pattern enhances the ring's stability by sterically shielding the ether oxygen from nucleophilic attack, which could otherwise lead to acid-catalyzed ring-opening.[1] The subject of this guide, 3-(3-Methylphenyl)oxetane-3-carboxylic acid, is a prime example of this robust and versatile class of building blocks, poised for broad application in contemporary drug discovery programs.

Nomenclature and Structural Analysis

IUPAC Nomenclature

The systematic name of the compound is derived following established IUPAC conventions.

-

Parent Heterocycle: The core is a four-membered ring containing one oxygen atom, which is named oxetane .

-

Numbering: The heteroatom (oxygen) is assigned position 1. The carbons are then numbered sequentially as 2, 3, and 4.

-

Principal Functional Group: The highest priority functional group is the carboxylic acid, directly attached to the ring at position 3. When a carboxyl group is attached to a ring, the suffix -carboxylic acid is appended to the name of the ring system.[9]

-

Substituents: A second substituent is present at the same carbon, position 3. This is a phenyl ring which is itself substituted with a methyl group at its 3-position (or meta-position). This group is named (3-methylphenyl) .

-

Assembly: Combining these elements gives the full IUPAC name: 3-(3-Methylphenyl)oxetane-3-carboxylic acid . The common name for the 3-methylphenyl group is m-tolyl, so the compound may also be referred to as 3-(m-tolyl)oxetane-3-carboxylic acid.

Structural and Physicochemical Properties

The molecule's structure combines the rigidity and polarity of the oxetane core with the aromatic nature of the tolyl group and the acidic functionality of the carboxyl group. This unique combination dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | - |

| cLogP (Calculated) | 1.5 - 1.9 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Appearance | White to off-white solid | [10] |

The oxetane ring itself is nearly planar, with a slight pucker, and possesses significant ring strain (~106 kJ·mol⁻¹).[3] This strain, combined with the polarity of the C-O bonds, makes the oxetane an excellent hydrogen bond acceptor.[3] The 3,3-disubstitution pattern creates a sterically congested sp³-hybridized carbon center, projecting the aryl and carboxyl groups in well-defined vectors, which is highly advantageous for probing interactions within biological targets.

Figure 1: Structure of 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Synthesis and Purification

The synthesis of 3,3-disubstituted oxetane carboxylic acids requires careful selection of reagents to avoid unintended ring-opening, which is often promoted by strong acids or bases.[11][12] A robust and scalable approach involves the construction of the C-C and C-N bonds on a pre-formed oxetane ring, followed by hydrolysis.

Retrosynthetic Analysis

Our retrosynthetic strategy disconnects the target molecule at the C3-carbon bonds. The carboxylic acid can be derived from the hydrolysis of a nitrile, a well-established and reliable transformation. The nitrile and the aryl group can be installed onto a common precursor, oxetan-3-one, via a Strecker-type reaction. This approach is advantageous as oxetan-3-one is a commercially available and versatile starting material.[11]

Figure 2: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This two-step protocol is designed for robustness, prioritizing mild conditions to preserve the integrity of the oxetane ring.

Step 1: Synthesis of 3-Cyano-3-(3-methylphenyl)oxetane

-

Rationale: This step utilizes a modified Strecker synthesis. Instead of direct addition of a Grignard reagent to the ketone followed by cyanation, which can be low-yielding, we form an intermediate imine or related species that is then trapped by a cyanide source. Using trimethylsilyl cyanide (TMSCN) is often effective and safer than using gaseous HCN or alkali metal cyanides directly.[11] The reaction is typically catalyzed by a Lewis acid or an amine.

-

Procedure:

-

To a stirred solution of oxetan-3-one (1.0 eq) and 3-methylaniline (1.1 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure aminonitrile intermediate. Note: A more direct Grignard-based approach followed by cyanation is also feasible but may require more optimization.

-

Step 2: Hydrolysis to 3-(3-Methylphenyl)oxetane-3-carboxylic acid

-

Rationale: Acidic hydrolysis of the nitrile is strictly avoided due to the high propensity for oxetane ring-opening.[11] Basic hydrolysis using a strong base like NaOH or KOH, followed by a careful acidic workup, is the method of choice. The elevated temperature accelerates the hydrolysis of both the nitrile and any intermediate amide.

-

Procedure:

-

Dissolve the purified aminonitrile from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add an excess of sodium hydroxide (NaOH, 5-10 eq) and heat the mixture to reflux (80-100 °C) for 12-24 hours, until TLC or LC-MS indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or MTBE to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of cold 1 M HCl or NaHSO₄ solution.[5]

-

The product may precipitate upon acidification. If so, collect the solid by filtration. If it remains in solution, extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Stability and Handling Considerations

A critical, and often overlooked, aspect of working with oxetane-carboxylic acids is their potential for instability. It has been demonstrated that many such compounds can undergo a spontaneous intramolecular isomerization to form gamma-lactones, even during storage at room temperature or upon gentle heating.[5]

-

Mechanism: The carboxylic acid proton can catalyze the ring-opening of the strained oxetane, which is then trapped by the carboxylate nucleophile to form a more stable five-membered lactone.

-

Recommendation: It is imperative to store 3-(3-Methylphenyl)oxetane-3-carboxylic acid under cold conditions (-20 °C) and preferably under an inert atmosphere. For reactions involving this acid, such as amide couplings, it is advisable to use the material promptly after synthesis and purification and to employ mild reaction conditions without prolonged heating.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound.

Table 2: Expected Analytical Data for 3-(3-Methylphenyl)oxetane-3-carboxylic acid

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 10-12 (br s, 1H, COOH), δ 7.1-7.4 (m, 4H, Ar-H), δ 4.8-5.0 (m, 4H, oxetane CH₂), δ 2.38 (s, 3H, Ar-CH₃). The four oxetane protons are diastereotopic and will likely appear as two sets of AB quartets. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~175-180 (COOH), δ ~138-140 (Ar-C), δ ~125-130 (Ar-CH), δ ~78-80 (oxetane CH₂), δ ~45-50 (oxetane C-quat), δ ~21.5 (Ar-CH₃). |

| HRMS (ESI) | Calculated for C₁₁H₁₁O₃⁻ [M-H]⁻: 191.0714. Found: 191.07xx. |

| IR (ATR) | ν ~2500-3300 cm⁻¹ (broad, O-H stretch), ν ~1700-1725 cm⁻¹ (strong, C=O stretch). |

Applications in Drug Development

The value of 3-(3-Methylphenyl)oxetane-3-carboxylic acid lies in its utility as a versatile building block for introducing a privileged structural motif into drug candidates.

The Oxetane as a Bioisosteric Modulator

In a lead optimization campaign, chemists often seek to replace metabolically unstable or synthetically intractable groups. The 3-aryloxetane core can serve as a superior replacement for motifs like a benzylic gem-dimethyl group or even a simple aryl-ketone.

Figure 3: The oxetane as a bioisosteric replacement for a gem-dimethyl group.

Impact on Pharmacokinetics and Target Engagement

The introduction of the 3-(3-methylphenyl)oxetane moiety can profoundly influence a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Solubility and Permeability: The polar ether functionality can enhance aqueous solubility, while the overall compact and rigid structure can be beneficial for membrane permeability, striking a crucial balance for oral bioavailability.[7]

-

Metabolic Stability: The 3,3-disubstitution pattern provides steric hindrance that protects the oxetane from metabolic ring-opening by microsomal epoxide hydrolase (mEH), a known metabolic pathway for some oxetanes.[4]

-

Target Binding: The well-defined three-dimensional structure allows for precise orientation of the aryl and carboxylate groups. This can lead to improved target engagement through optimized hydrophobic, ionic, or hydrogen-bonding interactions within a protein's active site. The carboxylic acid can be used as an anchor to interact with basic residues like arginine or lysine, while the m-tolyl group explores nearby hydrophobic pockets.

This building block is particularly well-suited for developing inhibitors of enzymes such as kinases, proteases, and epigenetic targets, where a combination of polar and non-polar interactions is often required for high-affinity binding.[4][7]

Conclusion

3-(3-Methylphenyl)oxetane-3-carboxylic acid is more than just another chemical reagent; it is a sophisticated and enabling tool for modern drug discovery. Its correct IUPAC nomenclature belies a structure rich in desirable physicochemical properties. While its synthesis requires a nuanced understanding of the oxetane ring's reactivity, robust protocols exist that prioritize yield and stability. The critical awareness of its potential for isomerization is paramount for its effective use. For researchers and drug development professionals, this building block offers a validated strategy to enhance solubility, improve metabolic stability, and optimize target interactions, thereby accelerating the journey from a promising hit compound to a viable clinical candidate.

References

-

Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513. [Link]

-

Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12691–12713. [Link]

-

McLaughlin, M., Mistry, H., & Beutner, G. L. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 19(6), 710–713. [Link]

-

Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 21(15), 6049–6052. [Link]

-

Gomma, A. H., & Al-Said, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 756–761. [Link]

-

Symes, O. L., Ishikura, H., & Bull, J. A. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

-

Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

- Schering, A. (1987). Process for the preparation of oxetan-3-carboxylic acids.

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

- Schering, A. (1989). Process for the preparation of oxetane-3-carboxylic acids.

-

Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Oxetane-3-carboxylic Acid | 114012-41-8 | TCI EUROPE N.V. [tcichemicals.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 3-(3-Methylphenyl)oxetane-3-carboxylic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, centered on its molecular weight and structure. Furthermore, this guide will explore established synthetic pathways for 3,3-disubstituted oxetanes and discuss the strategic importance and potential applications of this class of molecules in contemporary drug development, supported by authoritative references.

Core Molecular Profile

3-(3-Methylphenyl)oxetane-3-carboxylic acid belongs to the class of 3,3-disubstituted oxetanes. The structure features a four-membered oxetane ring, which imparts unique three-dimensional characteristics. At the C3 position, the ring is substituted with both a carboxylic acid group and a 3-methylphenyl (m-tolyl) group. This specific substitution pattern defines its chemical identity and influences its biological and physical properties.

Molecular Formula and Weight

The fundamental calculation of molecular weight is derived from the compound's molecular formula, which is determined by summing the constituent atoms.

-

Oxetane Ring (C3 & C4 positions): 2 Carbons, 4 Hydrogens (C2H4)

-

C3 Carbon: 1 Carbon (C)

-

Oxygen Atom (in ring): 1 Oxygen (O)

-

Carboxylic Acid Group: 1 Carbon, 2 Oxygens, 1 Hydrogen (COOH)

-

3-Methylphenyl Group: 7 Carbons, 7 Hydrogens (C7H7)

Summing these components yields the molecular formula: C₁₁H₁₂O₃ .

Based on this formula, the precise molecular weight is calculated using the atomic weights of each element.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 192.214 |

The molecular weight of 3-(3-Methylphenyl)oxetane-3-carboxylic acid is 192.21 g/mol . This relatively low molecular weight makes it an attractive building block in drug discovery, where maintaining a low molecular mass is often a key objective.[1][2]

Structural and Physicochemical Properties

The oxetane ring is a strained four-membered heterocycle. This inherent ring strain influences its reactivity compared to less strained rings like tetrahydrofuran (THF).[3] However, the 3,3-disubstitution pattern provides a degree of stability. The combination of a polar carboxylic acid and a nonpolar methylphenyl group results in an amphipathic molecule. Key predicted properties are summarized below.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₁H₁₂O₃ | Structural Analysis |

| Molecular Weight | 192.21 g/mol | Calculation |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Based on parent oxetane-3-carboxylic acid.[3] |

| LogP (Predicted) | ~1.5 - 2.5 | Estimation based on substituent contribution. |

| Acidity (pKa, Predicted) | ~3.8 - 4.2 | Similar to parent oxetane-3-carboxylic acid.[4] |

Strategic Importance in Medicinal Chemistry

The incorporation of small, rigid, three-dimensional scaffolds is a guiding principle in modern medicinal chemistry to improve the physicochemical properties of drug candidates.[3] Oxetanes have emerged as valuable motifs for this purpose.[1][5]

Role as a Bioisostere

Historically, oxetanes have been successfully used as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[5] This strategy can enhance properties such as:

-

Aqueous Solubility: The polarity of the oxetane ring can improve solubility.

-

Metabolic Stability: The oxetane core is often more resistant to metabolic degradation than other groups.[5]

-

Lipophilicity Modulation: It allows for fine-tuning of a molecule's lipophilicity without significant increases in molecular weight.[5]

The following diagram illustrates the logical flow of incorporating oxetane scaffolds in a drug discovery campaign.

Modulating Basicity and Pharmacokinetics

Oxetane groups can be strategically placed to influence the basicity (pKa) of nearby amine groups, a critical parameter for optimizing pharmacokinetics (PK) and reducing off-target effects.[6] The electron-withdrawing nature of the oxetane oxygen can lower the pKa of adjacent amines, which can be crucial for improving cell permeability and reducing the volume of distribution.[6]

Synthesis of 3,3-Disubstituted Oxetane Carboxylic Acids

The synthesis of 3,3-disubstituted oxetanes like 3-(3-Methylphenyl)oxetane-3-carboxylic acid requires robust chemical methods that construct the strained ring system. While the specific synthesis of the title compound is not widely published, general and adaptable methods have been established for this class of molecules.

A common and effective approach involves the oxidation of a 3-hydroxymethyl-3-aryl-oxetane precursor. This method is advantageous as it can be performed under relatively mild conditions, preserving the integrity of the oxetane ring.

General Experimental Protocol: Oxidation Pathway

This protocol is a generalized procedure based on established methods for similar compounds.[7]

Step 1: Synthesis of the 3-Hydroxymethyl-3-aryl Oxetane Precursor This precursor is typically synthesized from a suitable starting material like a substituted pentaerythritol derivative through cyclization reactions.

Step 2: Catalytic Oxidation The core of the synthesis is the selective oxidation of the primary alcohol to a carboxylic acid.

-

Reaction Setup: In a suitable reaction vessel, dissolve the 3-(3-methylphenyl)-3-(hydroxymethyl)oxetane precursor in an aqueous alkaline medium (e.g., aqueous NaOH).

-

Catalyst Addition: Add a palladium and/or platinum-on-carbon catalyst (typically 1-5 mol%). The presence of an activator may be beneficial.[7]

-

Reaction Execution: Sparge an oxygen-containing gas (e.g., air or pure oxygen) through the mixture while maintaining a controlled temperature, typically between 20°C and 80°C.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst.

-

Acidification & Isolation: Cool the filtrate in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. The desired product, 3-(3-Methylphenyl)oxetane-3-carboxylic acid, will precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization if necessary.

The following diagram outlines this synthetic workflow.

It is crucial to control the reaction conditions, as the oxetane ring can be susceptible to opening under harsh acidic conditions.[8]

Conclusion and Future Outlook

3-(3-Methylphenyl)oxetane-3-carboxylic acid represents a valuable, yet underexplored, chemical building block. Its molecular weight of 192.21 g/mol and its unique three-dimensional structure make it an exemplary tool for medicinal chemists aiming to enhance the properties of therapeutic candidates. The strategic incorporation of such 3,3-disubstituted oxetanes can lead to compounds with improved solubility, metabolic stability, and pharmacokinetic profiles. As synthetic methodologies for these scaffolds become more robust and accessible, their application in the discovery of next-generation therapeutics is expected to grow significantly.[5][8]

References

-

Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

- Behringer, H., & Zinner, G. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Jat, J. L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: From a Novel Scaffold to a Key Element of Molecular Design.

-

ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetane-3-carboxylic acid | CAS: 114012-41-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of a novel small molecule, 3-(3-Methylphenyl)oxetane-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven workflow, explaining the rationale behind each experimental choice and demonstrating how a multi-technique, self-validating approach leads to an unambiguous structural assignment.

The oxetane motif is of growing importance in medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups to modulate physicochemical properties such as aqueous solubility and metabolic stability.[1] A thorough understanding of the precise three-dimensional structure of new oxetane-containing compounds is therefore critical for structure-activity relationship (SAR) studies and rational drug design.

Section 1: The Strategic Approach to Structure Elucidation

The elucidation of a novel molecular structure is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our strategy is built on the principle of orthogonal data, where independent methods are used to corroborate findings and build a robust, irrefutable structural hypothesis. The workflow is designed to move from foundational data (molecular formula and functional groups) to detailed connectivity and, finally, to the definitive three-dimensional arrangement of atoms.

Caption: Overall workflow for the structure elucidation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Section 2: Foundational Analysis: Molecular Formula and Functional Groups

The first step in elucidating the structure of an unknown compound is to determine its molecular formula and identify the functional groups present. This information provides the basic building blocks for the subsequent, more detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is employed to determine the accurate mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. This is a critical first step that constrains the number of possible structures.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion. Data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The accurate mass of the most abundant ion is used to calculate the elemental composition using the instrument's software. The software will generate a list of possible molecular formulas that fit the measured mass to within a specified tolerance (typically < 5 ppm).

Expected Data: For 3-(3-Methylphenyl)oxetane-3-carboxylic acid (C₁₁H₁₂O₃), the expected monoisotopic mass is 192.0786 Da. In negative ion mode ESI-HRMS, the expected [M-H]⁻ ion would be observed at m/z 191.0714.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Calculated [M-H]⁻ (m/z) | 191.0714 |

| Observed [M-H]⁻ (m/z) | 191.0714 ± 5 ppm |

The fragmentation pattern in the mass spectrum can also provide initial structural clues.[2] For this molecule, characteristic losses of CO₂ (44 Da) from the carboxylic acid and fragments corresponding to the methylphenyl group would be anticipated.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.

Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the oxetane ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Key Features |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding.[6] |

| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands. |

| C-H (Aliphatic) | 3000-2850 | Sharp, medium intensity bands. |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption.[6] |

| C-O (Oxetane Ring) | ~980 | Characteristic ether stretch of a strained ring.[7] |

| C-O (Carboxylic Acid) | 1320-1210 | Strong absorption.[8] |

The presence of these key bands provides strong evidence for the proposed functional groups within the molecule.

Section 3: Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[9][10] It provides information on the chemical environment of individual atoms and how they are connected.

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} spectra.

-

Data Analysis: Chemical shifts (δ), integration values, and coupling patterns (for ¹H) are analyzed to deduce the structure.

Expected Data:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~7.3-7.1 | m | 4H | Aromatic protons |

| 4.8-4.6 | m | 4H | Oxetane CH₂ |

| 2.35 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | COOH |

| ~138 | Aromatic C-CH₃ |

| ~135 | Aromatic C-C(O) |

| ~129-125 | Aromatic CH |

| ~78 | Oxetane CH₂ |

| ~45 | Quaternary C (Oxetane) |

| ~21 | Ar-CH₃ |

2D NMR: COSY, HSQC, and HMBC

Rationale: While 1D NMR provides foundational information, 2D NMR experiments are essential for unambiguously establishing the connectivity of the atoms.[11][12]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.

Experimental Protocol: Standard pulse programs for COSY, HSQC, and HMBC experiments are run on the same sample prepared for 1D NMR.

Expected Correlations:

-

COSY: Correlations between the aromatic protons will reveal their substitution pattern. The two sets of diastereotopic protons of the oxetane ring will show geminal and vicinal couplings.

-

HSQC: Will directly link the proton signals for the aromatic CH, oxetane CH₂, and methyl CH₃ to their corresponding carbon signals.

-

HMBC: This is the key experiment for confirming the overall structure. Expected long-range correlations include:

-

From the oxetane CH₂ protons to the quaternary oxetane carbon and the aromatic carbons.

-

From the aromatic protons to other aromatic carbons and the quaternary oxetane carbon.

-

From the methyl protons to the aromatic carbons.

-

Caption: Expected key HMBC correlations for 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Section 4: Definitive Proof: Single Crystal X-Ray Crystallography

Rationale: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure, including the precise three-dimensional arrangement of atoms and the solid-state conformation.[13]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[14]

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. An atomic model is built into the electron density map and refined to give the final crystal structure.[15]

Expected Outcome: The X-ray crystal structure will confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and torsion angles. It will also reveal the puckering of the oxetane ring, which is a known feature of such structures.[16] Furthermore, the crystal packing will show intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Section 5: Conclusion

The structural elucidation of a novel compound like 3-(3-Methylphenyl)oxetane-3-carboxylic acid requires a multi-faceted analytical approach. By systematically applying HRMS, FTIR, 1D and 2D NMR, and finally, single-crystal X-ray crystallography, a self-validating and irrefutable structural assignment can be achieved. This guide has outlined a logical and efficient workflow, emphasizing the rationale behind each technique and the synergistic nature of the data obtained. This rigorous approach is fundamental to advancing research in medicinal chemistry and drug development, where a precise understanding of molecular structure is paramount.

References

-